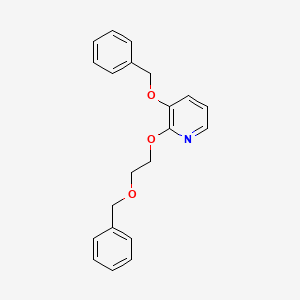

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

Übersicht

Beschreibung

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyridine derivatives.

Benzyloxy Group Introduction:

Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine serves as an essential precursor in the synthesis of various organic compounds. Its functional groups allow for diverse chemical modifications, such as oxidation, reduction, and substitution reactions.

- Oxidation Reactions : The compound can be oxidized to form pyridine N-oxides using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions : It can undergo reduction with agents such as lithium aluminum hydride, yielding reduced pyridine derivatives.

- Substitution Reactions : The benzyloxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyridine N-oxides |

| Reduction | Lithium aluminum hydride | Reduced pyridine derivatives |

| Substitution | Sodium hydride in DMF | Various substituted pyridine derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activity. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting its role as a lead compound in drug development.

- Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have shown promising results, indicating its potential application in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that the compound may modulate cellular pathways involved in cancer progression, making it a candidate for further research in oncology.

Medicinal Chemistry

Drug Development

The unique structural characteristics of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, influencing their activity and providing a basis for its therapeutic effects. The benzyloxy and ethoxy groups enhance its binding affinity and specificity.

Industrial Applications

Material Science

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its versatility allows for applications in polymer chemistry and materials science.

- Polymerization Studies : The compound has been investigated for its role in anionic ring-opening polymerization, leading to the synthesis of poly(phosphoester)s with tailored properties. This application highlights its significance in producing advanced materials with specific functionalities.

Case Studies

- Synthesis of Aluminum Complexes : A study demonstrated the use of substituted pyridine dialcohols, including derivatives of this compound, for synthesizing aluminum complexes that exhibit catalytic properties in ring-opening polymerization .

- Biological Activity Assessment : Another research effort focused on evaluating the compound's ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This study provided insights into its potential implications in pharmacology .

- Polymerization Research : A recent investigation explored the anionic ring-opening polymerization of cyclic phosphate monomers derived from this compound. The results indicated high conversion rates and low molecular weight dispersity under optimized conditions .

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Benzyloxy)pyridine: Lacks the ethoxy group, making it less versatile in certain applications.

2-(Benzyloxy)ethoxy)pyridine: Lacks one benzyloxy group, which may affect its reactivity and biological activity.

3-(Ethoxy)pyridine: Lacks both benzyloxy groups, resulting in different chemical and biological properties.

Uniqueness

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine stands out due to the presence of both benzyloxy and ethoxy groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies indicate that pyridine derivatives, including this compound, exhibit promising anticancer activities. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study on similar pyridine derivatives reported an IC50 value of approximately 4.24 µM for anticancer activity against specific cell lines .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in cancer progression. Analogous compounds with benzyloxy groups have demonstrated selective inhibition of human monoamine oxidases (hMAOs), which play a role in neurodegenerative diseases and cancer . The selectivity index values for certain benzyloxy derivatives were significantly high, indicating the importance of this functional group in enhancing biological activity.

Binding Affinity

The binding affinity of this compound to target proteins is crucial for its biological activity. Studies on related compounds have shown that the benzyloxy group facilitates strong π-π stacking interactions with protein active sites, enhancing binding stability and efficacy .

Cellular Uptake and Bioavailability

Research indicates that compounds with benzyloxy substituents often exhibit improved permeability across cellular membranes, which is essential for effective drug delivery. The permeability values for similar compounds were found to exceed , indicating good bioavailability in central nervous system (CNS) applications .

Study 1: Anticancer Efficacy

In a comparative study, several benzyloxy-substituted pyridines were evaluated for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with a notable reduction in cell viability at concentrations as low as 12.5 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MDA-MB-231 |

| Benzyloxy Chalcone B10 | 0.030 ± 0.001 | hMAO-B |

| Benzyloxy Chalcone B15 | 0.033 ± 0.001 | hMAO-B |

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar compounds on HT-22 cells exposed to corticosterone-induced neurotoxicity. The findings suggested that derivatives with benzyloxy groups could significantly increase cell viability in a dose-dependent manner, highlighting their potential therapeutic applications in neurodegenerative disorders .

Eigenschaften

IUPAC Name |

3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHDJULJWZNDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454449 | |

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156840-57-2 | |

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.